5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, often involves the use of nitrogen- and oxygen-containing scaffolds . The exact method of synthesis can vary depending on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
1,2,4-Oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, can undergo various chemical reactions . The exact reactions and their mechanisms can depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid has a molecular weight of 190.16 g/mol . Its physical and chemical properties can be determined using various techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Chemical Genetics and Drug Discovery
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid and its derivatives are instrumental in chemical genetics approaches for the discovery of new drugs and identification of molecular targets. These compounds have been utilized in cell-based assays to identify molecules exhibiting apoptosis-inducing activities, highlighting their potential as anticancer agents. Notably, derivatives of 1,2,4-oxadiazoles, such as 3-aryl-5-aryl-1,2,4-oxadiazoles, have led to the discovery of potential drugs and understanding of signaling pathways in cancer research. Tail-interacting protein 47 (TIP47) and Transferrin receptor I (TfR) are among the molecular targets identified using these compounds (Cai, Drewe, & Kasibhatla, 2006).
Supramolecular Chemistry and Binding Interactions
In supramolecular chemistry, 1,2,4-oxadiazol-5-ones, a class related to 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, are used as binding ligands in non-covalent complexes. They have shown the ability to form stable hydrogen-bonded complexes with receptor molecules, exemplified by the binding of acidic 3-aryl-1,2,4-oxadiazol-5-ones to an imidazoline base. This interaction has been characterized using techniques such as X-ray crystallography and 1H NMR, demonstrating the potential of these compounds in designing new molecular recognition systems (Reichert, Fröhlich, Ferguson, & Kraft, 2001).
Synthesis and Material Development
The derivatives of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid are used extensively in synthetic chemistry for the development of new materials. For instance, they have been involved in the synthesis of difluoromethylenated 1,2,4-oxadiazole-containing compounds, which are relevant in the development of novel materials with specific properties. These compounds have shown potential in various applications, including the formation of γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).
Biological Studies and Drug Design
In biological studies, 1,2,4-oxadiazole derivatives, closely related to 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. These studies have provided insights into their interaction with biological targets such as cyclooxygenase-2 enzyme, showcasing their potential as therapeutic agents. For instance, a series of N-phenyl anthranilic acid-based 1,3,4-oxadiazoles have been synthesized and shown to interact effectively with the COX-2 receptor (Bala, Kamboj, Saini, & Prasad, 2013).
Safety And Hazards
Future Directions
The future directions for research on 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid and related compounds could include further studies on their synthesis, properties, and potential applications . This could involve the development of new synthetic methods, the exploration of new chemical reactions, and the investigation of their potential uses in various fields .
properties
IUPAC Name |
5-phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZBUNNSOZSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618270 | |
Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
CAS RN |
37937-62-5 | |
Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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